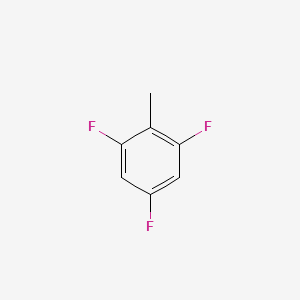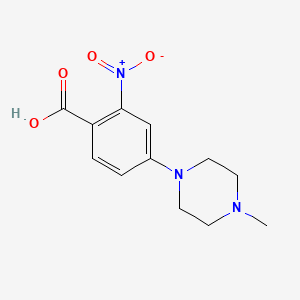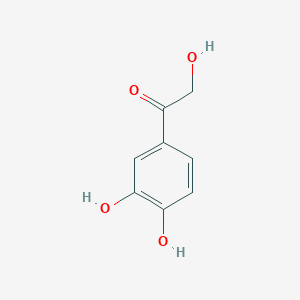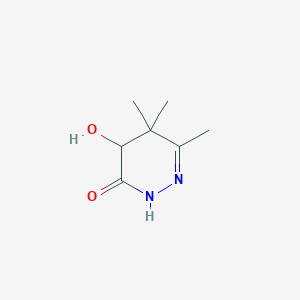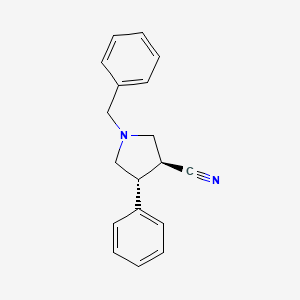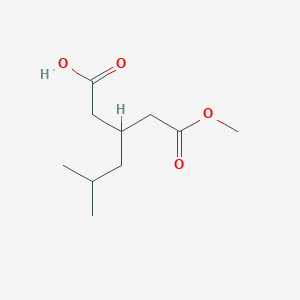
3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers) is a chemical compound with the molecular formula C10H18O4 and a molecular weight of 202.2475 g/mol . It is also known by its systematic name, pentanedioic acid, 3-(2-methylpropyl)-, 1-methyl ester . This compound is characterized by its racemic stereochemistry, meaning it has no defined stereocenters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of monomethyl 3-(2-methylpropyl)pentanedioate typically involves esterification reactions. One common method is the reaction of 3-(2-methylpropyl)pentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of monomethyl 3-(2-methylpropyl)pentanedioate follows similar principles but on a larger scale. The process involves continuous esterification in large reactors, followed by purification steps such as distillation to obtain the pure ester .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers) undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of monomethyl 3-(2-methylpropyl)pentanedioate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monomethyl 3-(2-methylpropyl)hexanedioate: Similar structure but with a different carbon chain length.
Monomethyl 3-(2-methylpropyl)butanedioate: Another similar compound with a shorter carbon chain.
Monomethyl 3-(2-methylpropyl)octanedioate: Similar compound with a longer carbon chain.
Uniqueness
3-Isobutylglutaric Acid Methyl Ester (Mixture of Isomers) is unique due to its specific carbon chain length and ester functional group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
181289-11-2 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-(2-methoxy-2-oxoethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C10H18O4/c1-7(2)4-8(5-9(11)12)6-10(13)14-3/h7-8H,4-6H2,1-3H3,(H,11,12) |
Clé InChI |
NRXIYKWMCOQUTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


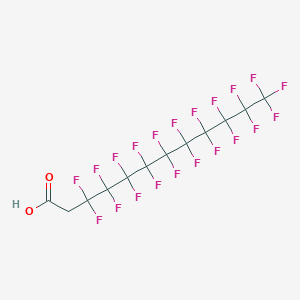
![6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8270207.png)
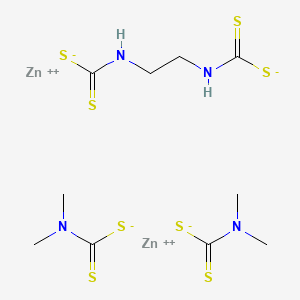
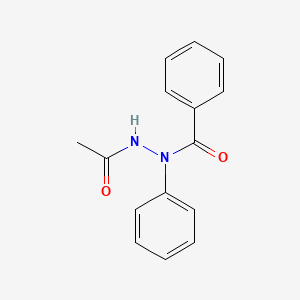
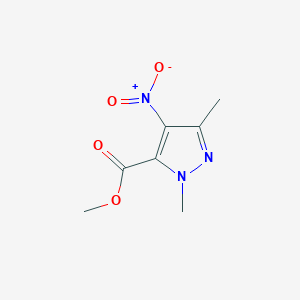
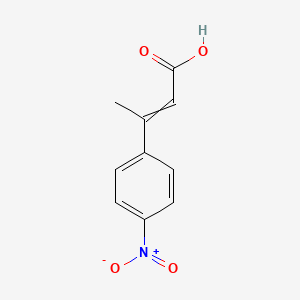
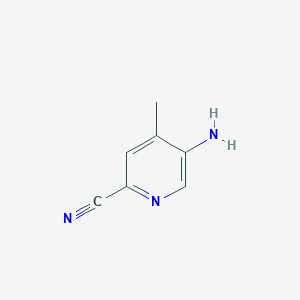
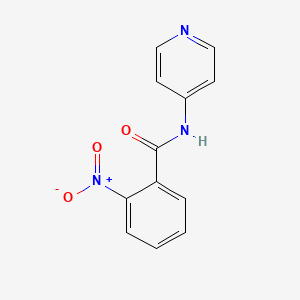
![benzhydryl (2R)-3-methyl-2-[(1R,5S)-3-(4-methylphenyl)-7-oxo-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl]but-3-enoate](/img/structure/B8270241.png)
